6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 6-bromo-2-chloropyrazolo[1,5-a]pyrimidine with 2,3,5,6-tetrafluoroaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly in cancer research.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to alterations in cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have additional fused rings and exhibit similar biological activities.
Uniqueness
6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of multiple fluorine atoms, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the bromine atom provides a handle for further functionalization, allowing the synthesis of a wide range of derivatives with potentially improved properties.
Properties
Molecular Formula |
C13H5BrF4N4O |
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Molecular Weight |
389.10 g/mol |
IUPAC Name |
6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H5BrF4N4O/c14-5-3-19-9-2-8(21-22(9)4-5)13(23)20-12-10(17)6(15)1-7(16)11(12)18/h1-4H,(H,20,23) |
InChI Key |
HZLIANBJZQEAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)NC(=O)C2=NN3C=C(C=NC3=C2)Br)F)F |
Origin of Product |
United States |
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